2-(4-Isobutylphenyl)pentan-2-ol
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Overview
Description
2-(4-Isobutylphenyl)pentan-2-ol is an organic compound that belongs to the class of alcohols. It is structurally related to ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound is characterized by the presence of a phenyl ring substituted with an isobutyl group and a pentan-2-ol moiety. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isobutylphenyl)pentan-2-ol can be achieved through several synthetic routes. One common method involves the reduction of 2-(4-Isobutylphenyl)pentan-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isobutylphenyl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(4-Isobutylphenyl)pentan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned earlier, the compound can be synthesized by reducing the corresponding ketone.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Various halogenating agents or other electrophiles.
Major Products
Oxidation: 2-(4-Isobutylphenyl)pentan-2-one.
Reduction: this compound (from the ketone).
Substitution: Depending on the substituent introduced, various derivatives of this compound.
Scientific Research Applications
2-(4-Isobutylphenyl)pentan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound’s structural similarity to ibuprofen makes it a subject of interest in studying the biological activity and metabolic pathways of related compounds.
Medicine: Research into its potential therapeutic effects and its role as a precursor in the synthesis of other medicinal compounds.
Industry: Utilized in the production of fine chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Isobutylphenyl)pentan-2-ol is not well-documented, but its structural similarity to ibuprofen suggests that it may interact with similar molecular targets. Ibuprofen is known to inhibit cyclooxygenase (COX) enzymes, which play a role in the synthesis of prostaglandins involved in inflammation and pain. It is plausible that this compound may exhibit similar inhibitory effects on COX enzymes, although further research is needed to confirm this.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: 2-(4-Isobutylphenyl)propionic acid, a widely used NSAID.
2-(4-Isobutylphenyl)propan-1-ol: Another alcohol derivative of ibuprofen.
2-(4-Isobutylphenyl)propionic acid methyl ester: An ester derivative of ibuprofen.
Uniqueness
2-(4-Isobutylphenyl)pentan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its hydroxyl group allows for various chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activity, similar to ibuprofen, makes it a compound of interest in medicinal chemistry research.
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]pentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-5-10-15(4,16)14-8-6-13(7-9-14)11-12(2)3/h6-9,12,16H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTFCNPHZFLVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=C(C=C1)CC(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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